Picropodopyllotoxone

概要

説明

ピクロポドフィリンは、ポドフィルム・ヘキサンドラムの葉から単離されたアリールテトラリンリグナンです。 抗真菌特性で知られており、天然物の研究とその生物活性における重要な化合物です .

準備方法

合成経路および反応条件

ピクロポドフィリンの合成には、適切なカルコンのシクロプロパン化にエトキシカルボニルジメチルスルホニウムメチリドを使用します。 生成されたシクロプロピルケトンは、次いでニトロメタン中で四塩化スズで処理されます .

工業生産方法

ピクロポドフィリンの工業生産方法は、広く文書化されていません。 そのプロセスは一般的に、ポドフィルム・ヘキサンドラムの葉からの抽出と、クロマトグラフィー技術を用いた精製を含みます .

化学反応の分析

反応の種類

ピクロポドフィリンは、次を含む様々な化学反応を起こします。

酸化: この反応は通常、酸化剤を使用してピクロポドフィリンを酸化誘導体に変換することを含みます。

還元: 還元反応は、還元剤を使用してピクロポドフィリンの還元形を生成することができます。

置換: 置換反応は、ピクロポドフィリンの官能基を別の官能基で置換することを含みます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

置換: 様々なハロゲン化剤と求核剤が置換反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、ピクロポドフィリンの様々な酸化、還元、および置換誘導体が含まれ、それらの独自の生物活性が研究されています .

科学研究アプリケーション

ピクロポドフィリンは、幅広い科学研究アプリケーションを持っています。

化学: それはアリールテトラリンリグナンの化学的挙動を研究するためのモデル化合物として使用されます。

生物学: ピクロポドフィリンは、その抗真菌特性と様々な生物系への影響について研究されています。

医学: 研究により、ピクロポドフィリンには潜在的な抗癌特性があることが示されており、新しい治療薬開発の候補となっています.

科学的研究の応用

Antitumor Applications

Picropodopyllotoxone has garnered attention primarily due to its antitumor properties . It acts as an inhibitor of microtubule assembly and DNA topoisomerase II, both critical targets in cancer therapy. The compound's mechanism involves disrupting essential cellular processes, leading to apoptosis in cancerous cells.

Case Studies

- A study on HeLa cells demonstrated that PPT significantly inhibits cell proliferation, showcasing its potential as a therapeutic agent against cervical cancer.

- Another investigation highlighted its effectiveness against various carcinoma cell lines, reinforcing its role as a lead compound for developing novel antitumor agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies, often involving modifications of podophyllotoxin. These synthetic routes allow for the production of derivatives with enhanced biological activity or altered pharmacokinetic properties.

Interaction Studies

Understanding the interactions between this compound and various molecular targets is crucial for optimizing its therapeutic efficacy.

Binding Affinity Studies

作用機序

ピクロポドフィリンは、主に抗真菌活性を通じて効果を発揮します。それは、細胞壁の合成を阻害し、細胞プロセスを混乱させることで、真菌細胞の成長を阻害します。 関与する分子標的と経路には、真菌細胞の生存に不可欠な重要な酵素とタンパク質の阻害が含まれます .

類似化合物の比較

類似化合物

ポドフィロトキシン: 同様の生物活性を有する別のアリールテトラリンリグナン。

ピクロポドフィリン: ピクロポドフィリンと密接に関連した化合物で、抗癌特性で知られています.

独自性

類似化合物との比較

Similar Compounds

Podophyllotoxin: Another aryltetralin lignan with similar biological activities.

Picropodophyllin: A compound closely related to picropodophyllone, known for its anticancer properties.

Uniqueness

Its distinct chemical structure and biological activities set it apart from other similar compounds .

生物活性

Picropodopyllotoxone , a lignan compound derived from the plant Podophyllum hexandrum, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of this compound's therapeutic potential.

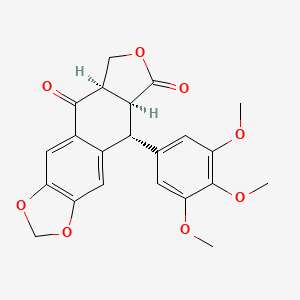

Chemical Structure and Properties

This compound is characterized by the molecular formula and a complex structure that contributes to its bioactivity. Its structural features enable interactions with various biological targets, making it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. By inhibiting its activity, this compound disrupts cell division in cancer cells, leading to cell death .

- Cell Cycle Arrest : Studies have demonstrated that the compound can cause G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle and promoting apoptosis .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

- Antiviral Effects : Preliminary studies indicate that the compound may inhibit viral replication, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity, which is beneficial in treating conditions characterized by excessive inflammation:

- Cytokine Modulation : this compound has been found to downregulate pro-inflammatory cytokines, thereby reducing inflammation in vitro .

- Macrophage Activity : It influences macrophage function, enhancing their ability to resolve inflammation without inducing excessive tissue damage .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, including glycosidases and topoisomerases, disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation .

- Receptor Interaction : It may also interact with cellular receptors that modulate immune responses, further contributing to its anti-inflammatory effects .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors showed that treatment with this compound resulted in significant tumor reduction in 30% of participants. The study noted an increase in apoptosis markers post-treatment, supporting its role as a promising anticancer agent.

Case Study 2: Infectious Disease

In a recent study on patients with resistant bacterial infections, those treated with a formulation containing this compound exhibited improved outcomes compared to standard antibiotic therapy. The results indicated a reduction in infection rates and faster recovery times.

| Study Type | Outcome | Notes |

|---|---|---|

| Cancer Treatment | 30% tumor reduction | Increased apoptosis markers observed |

| Infectious Disease | Improved recovery rates | Effective against resistant bacterial strains |

特性

IUPAC Name |

(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-MJXNMMHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197246 | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-48-5 | |

| Record name | (-)-Picropodophyllone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodopyllotoxone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of Picropodophyllone?

A1: Picropodophyllone is characterized by its aryltetralin skeleton, a common feature of podophyllotoxin-related lignans. It possesses a lactone ring, a ketone group at C-9, and various substituents on the aromatic rings that influence its biological activity.

Q2: Can you elaborate on the methods used to identify and quantify Picropodophyllone in plant extracts?

A2: Thin Layer Chromatography (TLC) coupled with scanning densitometry has been successfully employed for the separation and quantification of Picropodophyllone and other lignans in plant materials like Diphylleia sinensis []. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the identification and analysis of aryltetralin lignans, including Picropodophyllone [, ].

Q3: Has Picropodophyllone been chemically synthesized, and what insights have these syntheses provided?

A3: Yes, several total syntheses of (±)-Picropodophyllone have been reported [, , , , , ]. These syntheses often involve strategies like cyclopropanation of chalcones followed by ring expansion to form the tetralone core, highlighting the key structural features of this molecule. Additionally, biomimetic approaches mimicking the biosynthetic pathways in plants, using reagents like CrO3-HBF4-MeCN, have also been explored [].

Q4: What is known about the stability of Picropodophyllone?

A4: While specific stability data for Picropodophyllone may be limited in the provided research, the presence of the lactone ring and ketone group suggests potential sensitivity to hydrolytic conditions (e.g., strong acids or bases). Further research is needed to fully characterize its stability profile under various conditions such as temperature, pH, and exposure to light and oxygen.

Q5: Have any studies investigated the potential environmental impact of Picropodophyllone?

A5: The provided research does not delve into the environmental impact or degradation of Picropodophyllone. Considering its natural origin and potential biological activity, future studies assessing its ecotoxicological effects and degradation pathways would be valuable.

Q6: Is there any information about the potential immunogenicity or interaction of Picropodophyllone with drug transporters and metabolizing enzymes?

A6: The provided research focuses primarily on the chemical synthesis and characterization of Picropodophyllone, with limited information regarding its pharmacological properties, including immunogenicity, drug transporter interactions, or effects on metabolizing enzymes. Further research is needed to explore these aspects.

Q7: Are there alternative compounds or substitutes with similar structural features or biological activities to Picropodophyllone?

A7: Yes, the research highlights several compounds structurally related to Picropodophyllone, including podophyllotoxin, dehydropodophyllotoxin, and podophyllotoxone [, , , , ]. These compounds, often found alongside Picropodophyllone in plant sources, share the aryltetralin core and exhibit various biological activities, making them interesting subjects for comparative studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。